(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Description
This compound features a hybrid heterocyclic scaffold combining a cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core with a 1,3,5-trimethylpyrazole substituent linked via a methanone group.
Properties
IUPAC Name |
7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-10-15(11(2)19(3)17-10)16(22)20-7-8-21-14(9-20)12-5-4-6-13(12)18-21/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAGRVITJAQRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCN3C(=C4CCCC4=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
Key Structural Features:
Key Observations :
- The target compound’s fused bicyclic system distinguishes it from simpler dihydropyrazole or pyrazolo-triazine analogs.
Reactivity Insights :
- The target compound’s synthesis may parallel methods for bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] derivatives, where α,β-unsaturated ketones react with nucleophiles like malononitrile .
- In contrast, dihydropyrazole methanones (e.g., 4c) are synthesized via chalcone-hydrazide cyclocondensation, emphasizing the role of electron-deficient intermediates .
Pharmacological Activity:
- Antimicrobial Activity: Bis[2-amino-6-(aryl)nicotinonitrile] derivatives (similar to those in ) show moderate activity against Gram-positive bacteria.
- Anticonvulsant Properties: Dihydropyrazole methanones (e.g., 4c) demonstrate efficacy in seizure models, linked to C=O and C=N functional groups .
Spectral Data:
Notable Trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
